molecular formula C11H16N2O2S B1300176 1-(Toluene-4-sulfonyl)piperazine CAS No. 27106-51-0

1-(Toluene-4-sulfonyl)piperazine

Cat. No. B1300176
CAS RN: 27106-51-0
M. Wt: 240.32 g/mol
InChI Key: VHFDYFUMWJSVCA-UHFFFAOYSA-N
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Description

The compound "1-(Toluene-4-sulfonyl)piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The toluene-4-sulfonyl group attached to the piperazine ring is a sulfonyl functional group that can influence the chemical properties and biological activities of the compound.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. This method was used to prepare a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which were then characterized by 1H-NMR, IR, and elemental analysis . Although the exact synthesis of "1-(Toluene-4-sulfonyl)piperazine" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of a closely related compound, "1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine," was investigated using X-ray crystallography. This compound crystallizes in the monoclinic crystal class with specific cell parameters and exhibits a chair conformation of the piperazine ring. The geometry around the sulfur atom is described as a distorted tetrahedron . These findings provide insights into the possible conformation and geometry of the "1-(Toluene-4-sulfonyl)piperazine" molecule.

Chemical Reactions Analysis

Piperazine derivatives are versatile in chemical reactions due to their two nitrogen atoms, which can act as nucleophilic sites. The sulfonyl group can also play a role in chemical reactivity. For instance, 1,4-disulfopiperazine-1,4-diium chloride, another piperazine derivative, has been used as an efficient ionic catalyst for the synthesis of phthalazine derivatives through a one-pot three-component reaction . This demonstrates the potential of piperazine derivatives to participate in various chemical transformations, which may also be applicable to "1-(Toluene-4-sulfonyl)piperazine."

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by the nature of their substituents. The presence of the toluene-4-sulfonyl group is likely to affect the compound's solubility, boiling point, melting point, and stability. The antimicrobial activity of some piperazine derivatives has been evaluated, showing that substitutions on the benzhydryl and sulfonamide rings can significantly influence antibacterial activity . These properties are crucial for the application of "1-(Toluene-4-sulfonyl)piperazine" in various fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Structural Conformation Analysis

  • Scientific Field: Chemical Crystallography .
  • Application Summary: The compound 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine was synthesized and its structure was investigated using X-ray crystallography .
  • Methods of Application: The compound was synthesized by the nucleophilic substitution of 1-benzhydryl-piperazine with 4-methyl-benzenesulfonyl chloride . The structure of the product obtained was confirmed by X-ray crystallography .
  • Results: The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is a distorted tetrahedron .

Drug Synthesis

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
  • Methods of Application: The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
  • Results: Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 were reviewed .

In addition, diaryl piperazine derivatives were reported as potent and selective dopamine D4 receptor antagonists, enterovirus inhibitors, and inhibitors of dopamine uptake in the central nervous system .

In addition, diaryl piperazine derivatives were reported as potent and selective dopamine D4 receptor antagonists, enterovirus inhibitors, and inhibitors of dopamine uptake in the central nervous system .

Safety And Hazards

The safety data sheet for 1-(Toluene-4-sulfonyl)piperazine indicates that it is harmful if swallowed or in contact with skin . It causes skin and eye irritation and may cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of exposure, it is advised to seek medical help .

Future Directions

Piperazines are a class of novel heterocycles which have been widely used in biological screening resulting in numerous applications . They constitute to be one of the attractive pharmacological scaffold present in several drugs . This suggests that 1-(Toluene-4-sulfonyl)piperazine and its derivatives could have potential applications in the development of new drugs and therapies.

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFDYFUMWJSVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351591
Record name 1-(toluene-4-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Toluene-4-sulfonyl)piperazine

CAS RN

27106-51-0
Record name 1-[(4-Methylphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27106-51-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(toluene-4-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27106-51-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Guo, J Li, Y Jia, X Yang, X Yan, L Wu - Bioorganic Chemistry, 2023 - Elsevier
In the current study, a series of novel quinolinedione-linked sulfonylpiperazine derivatives have been reported as NQO1-directed antitumor agents. A majority of compounds in this study …
Number of citations: 3 www.sciencedirect.com
JC Anderson, HA Chapman - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
Ambident 1,2-diamines derived from the nitro-Mannich reaction containing both a tosyl amide and a secondary amine could be regioselectively cyclised through the tosyl amide onto a …
Number of citations: 37 pubs.rsc.org

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